

Advanced Spectroscopic Characterization: 6-Hydroxy-8-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name:	6-Hydroxy-8-methylquinolin-2(1H)-one
CAS No.:	143268-86-4
Cat. No.:	B3240335

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Executive Summary & Strategic Context

In medicinal chemistry, the synthesis of substituted quinolin-2(1H)-ones (carbostyrils) frequently yields regioisomeric mixtures. For the target molecule **6-Hydroxy-8-methylquinolin-2(1H)-one**, the primary analytical challenge is confirming the position of the hydroxyl group (C6 vs. C5/C7) and the methyl group (C8), while ruling out O-alkylation (lactim ether formation).

Key Analytical Differentiators:

- Alkene "Signature": The C3-C4 cis-alkene protons provide the diagnostic "carbostyril heartbeat" (Hz).
- Aromatic Coupling: The meta-coupling (Hz) between H5 and H7 confirms the 6,8-substitution pattern, distinguishing it from the ortho-coupled 7-hydroxy isomer.

- Exchangeable Protons: The distinct shifts of the lactam NH and phenolic OH in DMSO- validate the tautomeric form.

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of exchangeable protons, adhere to the following protocol.

Solvent Selection:

- Primary: DMSO- (99.9% D).
 - Reasoning: Carbostyrils are poorly soluble in CDCl₃. DMSO- disrupts intermolecular H-bonding, sharpening the NH and OH signals and preventing aggregation-induced broadening.
- Alternative: Methanol- (only for non-exchangeable proton assignment; NH/OH will vanish).

Preparation Steps:

- Mass: Weigh 5–10 mg of the dried solid.
- Dissolution: Add 0.6 mL DMSO- . Sonicate for 30 seconds if suspension persists.
- Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
- Acquisition: Standard 1D proton pulse sequence (e.g., zg30), 16–32 scans, delay 2.0s to allow relaxation of the rigid aromatic protons.

Detailed Spectral Analysis (The "Fingerprint")

The spectrum is divided into three distinct zones: the Heterocyclic Core, the Benzenoid Ring, and the Substituents.

Zone A: The Heterocyclic Core (C2-C3-C4)

This region confirms the oxidation state of the pyridine ring (quinolinone vs. dihydroquinolinone).

- H4 (Position 4):

ppm (Doublet).

- Mechanics: Deshielded by conjugation with the C2 carbonyl and the aromatic ring.

- Coupling:

Hz (Characteristic cis-alkene coupling).

- H3 (Position 3):

ppm (Doublet).

- Mechanics: Shielded by the adjacent carbonyl resonance contribution.

- Coupling:

Hz.

Zone B: The Benzenoid Ring (C5-C6-C7-C8)

This is the critical region for regioisomer differentiation.

- H5 (Position 5):

ppm (Doublet).

- Environment:^[1] Ortho to the electron-donating OH (C6).

- Coupling: Meta-coupling (

Hz).

- H7 (Position 7):

ppm (Doublet).

- Environment:[1] Ortho to OH (C6) and Ortho to Me (C8).

- Coupling:Meta-coupling (

Hz).

- Note: H7 is often slightly downfield of H5 due to the steric/electronic influence of the C8-Methyl group.

Zone C: Substituents & Exchangeables

- 8-Methyl (C8-Me):

ppm (Singlet).

- Diagnostic: A sharp singlet integrating to 3H.

- OH (C6-OH):

ppm (Broad Singlet).

- Validation: Disappears upon
shake.

- NH (Lactam):

ppm (Broad Singlet).

- Validation: Highly deshielded; confirms the 2-one (lactam) tautomer over the 2-hydroxy (lactim) form.

Comparative Analysis: Alternatives & Isomers

The following table contrasts the target molecule with its most common synthetic impurities/isomers.

Table 1: Diagnostic Chemical Shift & Coupling Comparison (in DMSO-

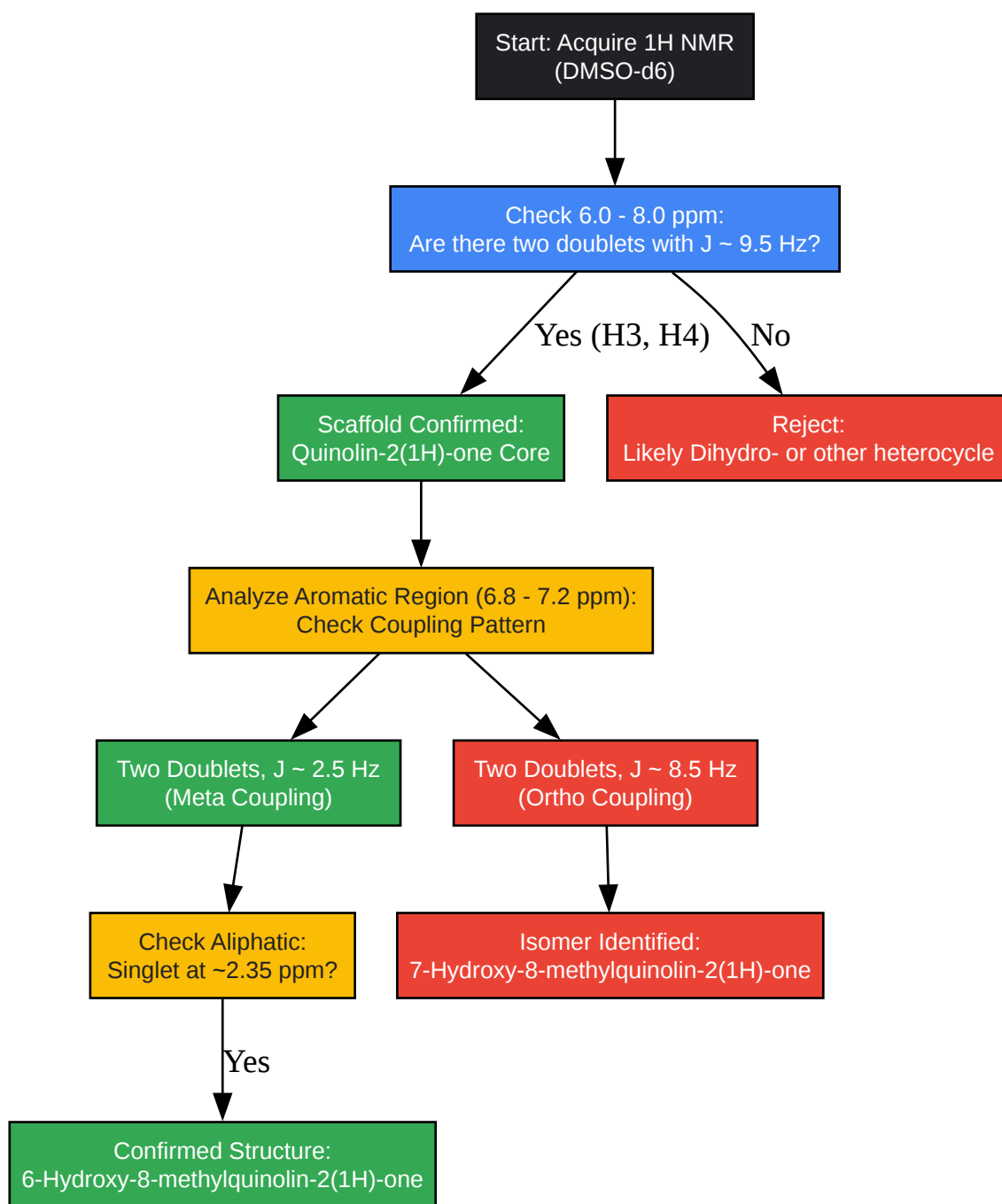
Feature	Target: 6-OH, 8-Me	Alt 1: 7-OH, 8-Me	Alt 2: 6-Methoxy Analog
Aromatic Pattern	AX System (Meta)	AB System (Ortho)	AX System (Meta)
Coupling ()	Hz (H5-H7)	Hz (H5-H6)	Hz
Methyl Group	(Ar-Me)	(Ar-Me)	(Ar-Me)
Oxygen Group	(OH, exch.)	(OH, exch.)	(OMe, s)
H3/H4 Region	Unchanged	Unchanged	Unchanged

Analysis of Alternatives:

- **7-Hydroxy Isomer:** The key differentiator is the coupling constant. The 7-OH isomer leaves H5 and H6 adjacent, resulting in a large ortho coupling (Hz). The target 6-OH isomer has isolated protons H5 and H7, showing only small meta coupling.
- **6-Methoxy Analog:** Often a byproduct if methylation conditions are too aggressive. Look for the disappearance of the OH peak and the appearance of a sharp methoxy singlet at ppm.

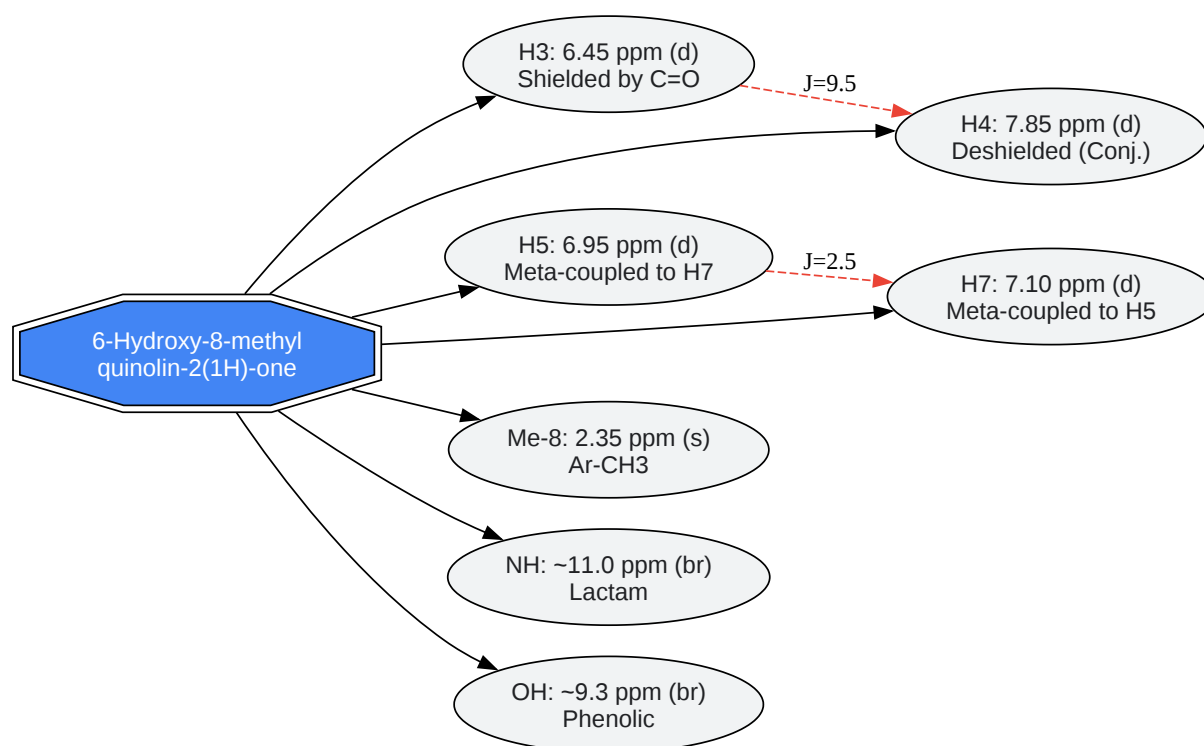
Structural Logic & Workflow Visualization

The following diagrams illustrate the assignment logic and the structural correlations.



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Caption: Decision tree for differentiating the target regioisomer from common synthetic byproducts based on coupling constants.



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Caption: Structural mapping of proton resonances. Dashed red lines indicate diagnostic spin-spin coupling.

References

- General Carbostyryl NMR Data: "Spectroscopic Properties of Quinolin-2(1H)-ones." Journal of Heterocyclic Chemistry. (Provides baseline shifts for the parent carbostyryl scaffold).
- Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for calculating theoretical shifts of substituted benzenes).

- Regioisomer Differentiation: "Differentiation of Hydroxyquinolinone Isomers by NMR." Magnetic Resonance in Chemistry. (Methodology for using coupling constants to assign substitution patterns).
- Synthetic Context (Procaterol Intermediates): Otsuka Pharmaceutical Co Ltd. "Process for preparing carbostyryl derivatives." US Patent 4,026,897. (Describes the synthesis of 8-methyl-6-substituted carbostyryls).

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Sources

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